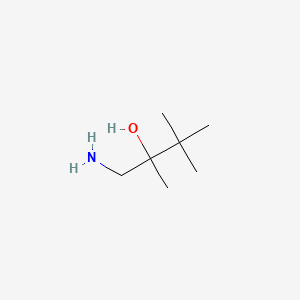
1-Amino-2,3,3-trimethylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2,3,3-trimethylbutan-2-ol is an organic compound with the molecular formula C7H17NO It is characterized by the presence of an amino group and a tertiary alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2,3,3-trimethylbutan-2-ol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2,3,3-trimethylbutan-2-ol with ammonia or an amine source in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions ensures efficient production with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2,3,3-trimethylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
1-Amino-2,3,3-trimethylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Amino-2,3,3-trimethylbutan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the tertiary alcohol group can participate in various chemical reactions. These interactions can influence metabolic pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-methylpropan-1-ol
- 2-Amino-2-methylbutan-1-ol
- 2-Amino-2-ethylpropan-1-ol
Uniqueness
1-Amino-2,3,3-trimethylbutan-2-ol is unique due to its specific structure, which includes a tertiary alcohol group and a highly branched carbon chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C7H17NO |
|---|---|
Molekulargewicht |
131.22 g/mol |
IUPAC-Name |
1-amino-2,3,3-trimethylbutan-2-ol |
InChI |
InChI=1S/C7H17NO/c1-6(2,3)7(4,9)5-8/h9H,5,8H2,1-4H3 |
InChI-Schlüssel |
YZEIOPWSQISDKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C)(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


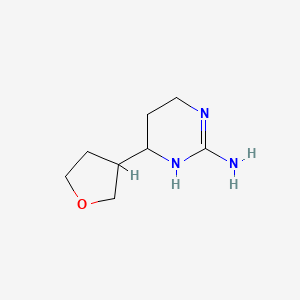
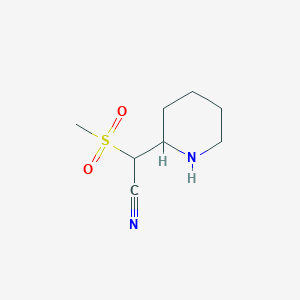

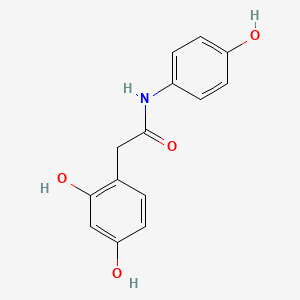

![6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B15238902.png)
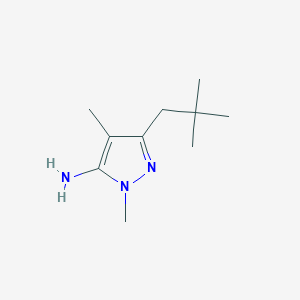
![3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15238912.png)
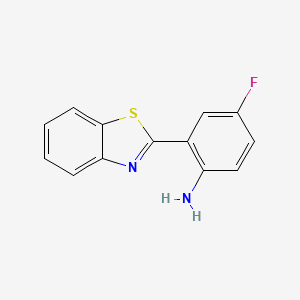
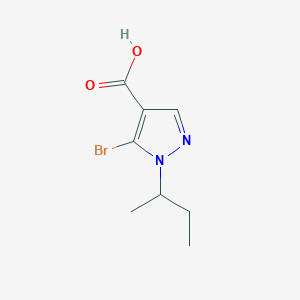

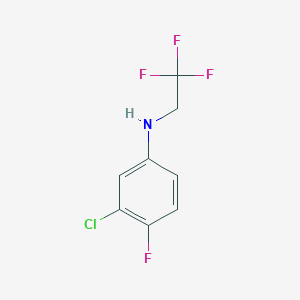
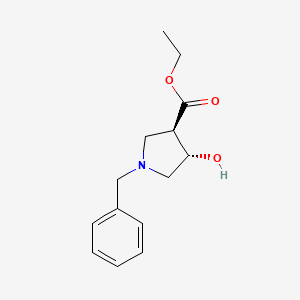
![Benzo[b]thiophene, 6-(trifluoromethyl)-](/img/structure/B15238956.png)
